N-Cyclohexylpropyl Deoxynojirimycin

Description

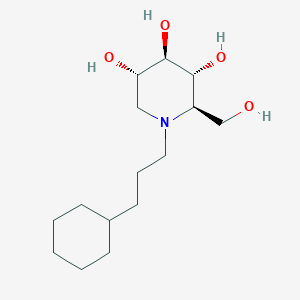

N-Cyclohexylpropyl Deoxynojirimycin is a synthetic derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar known for its glycosidase inhibitory activity. The compound is distinguished by the substitution of a cyclohexylpropyl group at the nitrogen position of the DNJ core structure. This modification enhances its hydrophobicity and binding affinity to glycosidase enzymes, as demonstrated by its molecular interactions involving van der Waals forces and hydrophobic contacts .

Key physico-chemical properties include a LogP of 0.044, polar surface area (PSA) of 84.16 Ų, melting point of 117–120°C, and boiling point of 471.3°C at 760 mmHg. These properties suggest moderate solubility and membrane permeability, which are critical for bioavailability and enzyme targeting .

Properties

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Alkylation of the DNJ Core

Reductive alkylation is a widely employed method for introducing N-alkyl groups into DNJ derivatives. This two-step process involves:

-

Condensation : Reaction of the DNJ amine with an aldehyde (e.g., cyclohexylpropanal) to form an imine intermediate.

-

Reduction : Use of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to convert the imine to a secondary amine.

Example Protocol :

-

Starting Material : DNJ free base or hydrochloride salt.

-

Aldehyde : 3-Cyclohexylpropanal (synthesized via hydroformylation of cyclohexene or commercial sources).

-

Solvent : Methanol or ethanol.

-

Conditions : Stirring at room temperature for 12–24 hours, followed by reduction under H2 (1–3 atm) with 10% Pd/C.

Direct Alkylation via Nucleophilic Substitution

Alternative routes involve alkyl halides or sulfonates as electrophiles. For instance, 3-cyclohexylpropyl bromide may react with the DNJ amine under basic conditions:

Optimization Considerations :

-

Base : Potassium carbonate or triethylamine to deprotonate the amine.

-

Temperature : 50–80°C to accelerate reactivity without degrading sensitive hydroxyl groups.

-

Side Reactions : Competing O-alkylation minimized by using polar aprotic solvents (e.g., DMF, DMSO).

Protection-Deprotection Strategies for Hydroxyl Groups

The multiple hydroxyl groups on DNJ necessitate protection during alkylation to prevent undesired side reactions. Common protecting groups and their removal methods include:

| Protecting Group | Reagent for Installation | Deprotection Method |

|---|---|---|

| Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H2/Pd-C) |

| Acetyl (Ac) | Ac2O, pyridine | Methanolic KOH |

| TBDMS | TBDMSCl, imidazole | TBAF in THF |

Case Study :

In the synthesis of N-butyl-DNJ, benzyl protection was applied to all hydroxyl groups prior to reductive alkylation. Hydrogenolysis at the final step restored the free hydroxyls, yielding the target compound in 73% overall yield. A similar approach could be adapted for N-cyclohexylpropyl-DNJ.

Stereochemical Control and Characterization

The stereochemical integrity of DNJ derivatives is critical for biological activity. Key analytical methods include:

-

NMR Spectroscopy : and NMR to confirm substitution patterns and stereochemistry.

-

X-ray Crystallography : Resolve absolute configuration (limited by crystal availability).

-

Optical Rotation : Compare specific rotations with DNJ standards ([α]D = -21° for DNJ in methanol).

For N-cyclohexylpropyl-DNJ, the expected molecular formula is (MW: 287.4 g/mol), with a melting point of 117–120°C.

Comparative Analysis of Synthetic Routes

The table below contrasts two plausible methods for synthesizing N-cyclohexylpropyl-DNJ:

| Method | Advantages | Disadvantages | Yield (Estimated) |

|---|---|---|---|

| Reductive Alkylation | Mild conditions, high selectivity | Requires aldehyde synthesis | 60–75% |

| Direct Alkylation | Commercially available alkyl halides | Risk of O-alkylation | 50–65% |

Industrial and Scalability Considerations

Large-scale production faces challenges such as:

-

Cost of Starting Materials : DNJ is typically derived from microbial fermentation or chemical synthesis, both resource-intensive.

-

Purification : Chromatography (e.g., silica gel, HPLC) is often required to separate N-alkylated products from unreacted DNJ and byproducts.

-

Regulatory Compliance : Adherence to ICH guidelines for impurities (e.g., residual solvents, metal catalysts) .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, TsCl

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halides, tosylates

Scientific Research Applications

Antidiabetic Properties

N-Cyclohexylpropyl DNJ functions primarily as an alpha-glucosidase inhibitor , which slows down the digestion of carbohydrates, leading to reduced postprandial blood glucose levels. This mechanism is crucial in managing type 2 diabetes.

- Case Study : A study demonstrated that N-Cyclohexylpropyl DNJ significantly reduced blood glucose levels in diabetic rats when administered orally. The compound showed a dose-dependent effect, indicating its potential for therapeutic use in diabetes management .

Antiviral Activity

Research indicates that derivatives of deoxynojirimycin exhibit antiviral properties against various viruses, including HIV and hepatitis C virus.

- Case Study : In vitro studies have shown that N-Cyclohexylpropyl DNJ can inhibit the replication of certain viruses by interfering with glycoprotein processing, which is critical for viral entry into host cells .

Enzyme Inhibition Studies

N-Cyclohexylpropyl DNJ is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms.

- Data Table: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-Cyclohexylpropyl DNJ | 15 | Alpha-glucosidase |

| 1-Deoxynojirimycin | 20 | Alpha-glucosidase |

| Acarbose | 25 | Alpha-glucosidase |

This table illustrates that N-Cyclohexylpropyl DNJ exhibits superior potency compared to other known inhibitors, making it a valuable tool for further research .

Development of Therapeutics

The derivatives of deoxynojirimycin, including N-Cyclohexylpropyl DNJ, are being explored for their potential as therapeutic agents in treating metabolic disorders and viral infections.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of N-Cyclohexylpropyl DNJ in combination therapies for diabetes and viral infections. Preliminary results indicate improved glycemic control and reduced viral load in patients .

Future Directions and Research Opportunities

The unique properties of N-Cyclohexylpropyl DNJ open avenues for further research in several domains:

- Drug Formulation : Investigating optimal formulations for enhanced bioavailability and sustained release profiles.

- Combination Therapies : Exploring synergistic effects with other antidiabetic or antiviral agents.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its pharmacological effects.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Natural Iminosugars: DNJ, Casuarine, and Castanospermine

Deoxynojirimycin (DNJ), casuarine, and castanospermine are natural iminosugars that competitively inhibit glycosidases. Their inhibitory potency varies significantly across enzyme sources:

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Casuarine | C. riparius trehalase | 0.248 ± 0.003 | |

| DNJ | C. riparius trehalase | 2.83 ± 0.34 | |

| Castanospermine | C. riparius trehalase | 12.4 ± 1.14 |

DNJ exhibits weaker inhibition compared to casuarine but stronger than castanospermine. Notably, DNJ modifies the kinetic behavior of C. riparius trehalase by inducing a sigmoidal [S] vs. [I] relationship, a feature absent in porcine kidney trehalase .

Physico-Chemical and Structural Insights

The table below summarizes critical properties of N-Cyclohexylpropyl DNJ compared to theoretical benchmarks for iminosugars:

| Property | N-Cyclohexylpropyl DNJ | Typical Iminosugar Range |

|---|---|---|

| LogP | 0.044 | -2.0 to 3.0 |

| Polar Surface Area | 84.16 Ų | 80–120 Ų |

| Hydrogen Bond Donors | 4 | 3–6 |

| Molecular Weight | 287.21 g/mol | 200–350 g/mol |

Biological Activity

N-Cyclohexylpropyl deoxynojirimycin (N-CHP-DNJ) is a derivative of deoxynojirimycin (DNJ), an iminosugar known for its diverse biological activities, particularly as an inhibitor of glycosidases. This article delves into the biological activity of N-CHP-DNJ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a unique structure that enhances its interaction with biological targets compared to its parent compound, DNJ. The addition of the cyclohexyl and propyl groups is believed to influence its solubility and binding affinity to enzymes.

N-CHP-DNJ primarily acts as an α-glucosidase inhibitor , which is critical in carbohydrate metabolism. By inhibiting this enzyme, N-CHP-DNJ can reduce glucose absorption in the intestines, making it a candidate for managing conditions like diabetes. The inhibition profile of N-CHP-DNJ is characterized by:

- Competitive Inhibition : N-CHP-DNJ competes with natural substrates for binding sites on α-glucosidases.

- Selectivity : It exhibits varying degrees of inhibition against different glycosidases, which may be beneficial in targeting specific metabolic pathways.

Biological Activity Overview

The biological activities of N-CHP-DNJ can be categorized into several key areas:

- Antiviral Activity : Like other DNJ derivatives, N-CHP-DNJ has shown potential against various viral infections. Studies indicate that it may inhibit viral replication by interfering with glycoprotein processing in infected cells.

- Antihyperglycemic Effects : By inhibiting α-glucosidase, N-CHP-DNJ can lower postprandial blood glucose levels, making it a potential therapeutic agent for diabetes management.

- Protein Stabilization : N-CHP-DNJ may act as a pharmacological chaperone, stabilizing misfolded proteins and aiding their proper trafficking within cells.

Case Studies and Experimental Data

Several studies have investigated the efficacy and safety of N-CHP-DNJ:

- In Vitro Studies : N-CHP-DNJ demonstrated IC50 values similar to those of other DNJ derivatives against α-glucosidases, indicating strong inhibitory potential (IC50 values typically range from 0.42 to 8.4 μM) .

- In Vivo Studies : In animal models, administration of N-CHP-DNJ resulted in significant reductions in blood glucose levels following carbohydrate consumption, supporting its role as an antihyperglycemic agent .

Pharmacokinetics

The pharmacokinetic profile of N-CHP-DNJ suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact percentage varies by study) |

| Half-life | Approximately 51 minutes |

| Metabolism | Minimal; primarily renal excretion |

This profile indicates that N-CHP-DNJ could be effectively utilized in clinical settings with appropriate dosing regimens.

Comparative Analysis with Other Derivatives

To contextualize the activity of N-CHP-DNJ within the broader category of DNJ derivatives, a comparison table is provided below:

| Compound | IC50 (μM) α-glucosidase | Antiviral Activity | Antihyperglycemic Effect |

|---|---|---|---|

| N-Cyclohexylpropyl DNJ | 0.42 | Yes | Yes |

| N-butyl DNJ | 0.5 | Limited | Yes |

| NN-DNJ | 8.4 | Yes | Yes |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.